

Application Notes: Surface Modification using Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Cat. No.: B605848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a highly versatile, heterobifunctional, and branched polyethylene glycol (PEG) linker designed for advanced surface modification and bioconjugation. Its unique structure offers a robust platform for the covalent immobilization of biomolecules onto a variety of substrates. One terminus of the molecule features an azide (N_3) group, which serves as a reactive handle for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The other terminus presents three carboxylic acid (COOH) groups, enabling multivalent attachment to amine-functionalized surfaces, thereby ensuring a stable and dense surface coating.

The PEG4 spacer provides a hydrophilic and flexible linker that enhances the biocompatibility of the modified surface by reducing non-specific protein adsorption and cellular adhesion. This "stealth" property is crucial for applications in drug delivery, diagnostics, and biomaterial implants. These application notes provide detailed protocols for the surface modification of an amine-functionalized substrate using **Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane** and subsequent bio-functionalization via click chemistry.

Key Features and Applications

- **Multivalent Attachment:** The three carboxylic acid groups allow for a stable, high-density immobilization onto amine-functionalized surfaces.
- **"Click Chemistry" Ready:** The terminal azide group enables the specific and efficient conjugation of alkyne-modified biomolecules, such as peptides, proteins, oligonucleotides, and small molecules.
- **Enhanced Biocompatibility:** The hydrophilic PEG linker minimizes non-specific binding, leading to improved performance in biological systems.
- **Versatile Applications:** Ideal for the development of biosensors, targeted drug delivery systems, functionalized nanoparticles, and biocompatible coatings for medical devices.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from surfaces modified with branched PEG linkers. This data is representative and may vary depending on the substrate, specific protocol, and analytical method used.

Table 1: Surface Characterization Data

Parameter	Unmodified Substrate (e.g., Aminated Glass)	PEGylated Substrate	Method of Analysis
Water Contact Angle	45° - 65°	20° - 40°	Goniometry
Surface Roughness (RMS)	0.5 - 1.5 nm	< 2.0 nm	Atomic Force Microscopy (AFM)
Elemental Composition	Si, O, N, C	Increased C 1s and N 1s signals, presence of C-O-C ether peak	X-ray Photoelectron Spectroscopy (XPS)

Table 2: Protein Adsorption Data

Protein	Adsorption on Unmodified Substrate	Adsorption on PEGylated Substrate	Method of Analysis
Bovine Serum Albumin (BSA)	High (~300-500 ng/cm ²)	Significantly Reduced (< 30 ng/cm ²)	Surface Plasmon Resonance (SPR) / Quartz Crystal Microbalance (QCM)
Fibrinogen	High (~400-600 ng/cm ²)	Significantly Reduced (< 40 ng/cm ²)	Enzyme-Linked Immunosorbent Assay (ELISA) / SPR
Lysozyme	Moderate (~100-200 ng/cm ²)	Significantly Reduced (< 10 ng/cm ²)	XPS / QCM

Experimental Protocols

Protocol 1: Immobilization of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane on an Amine-Functionalized Surface

This protocol describes the covalent attachment of the linker to a substrate presenting primary amine groups.

Materials:

- Amine-functionalized substrate (e.g., aminosilanized glass slide, magnetic beads)
- **Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

- Quenching Buffer: 1 M Ethanolamine, pH 8.5
- Wash Buffer: PBS with 0.05% Tween-20 (PBST)
- Anhydrous Dimethylformamide (DMF)

Procedure:

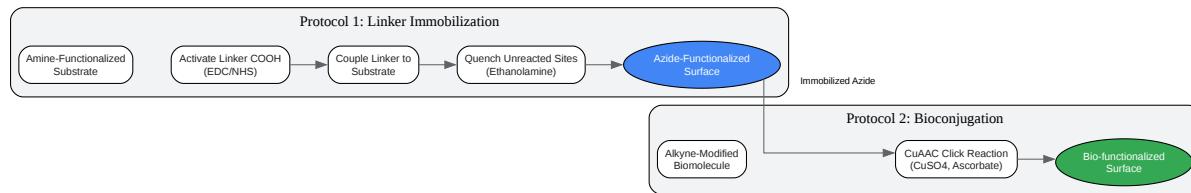
- Linker Preparation: Dissolve **Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane** in anhydrous DMF to a stock concentration of 100 mM.
- Activation of Carboxyl Groups: a. Prepare a 10 mM solution of the linker in Activation Buffer. b. Add EDC and NHS to final concentrations of 40 mM and 10 mM, respectively. c. Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
- Coupling to Amine-Functionalized Surface: a. Wash the amine-functionalized substrate three times with Coupling Buffer. b. Immerse the substrate in the activated linker solution. c. Incubate for 2 hours at room temperature with gentle agitation.
- Quenching: a. Remove the substrate from the linker solution and wash three times with PBST. b. Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-esters.
- Final Wash: a. Wash the substrate three times with PBST and three times with deionized water. b. Dry the substrate under a stream of nitrogen. c. The surface is now functionalized with azide groups and ready for click chemistry.

Protocol 2: Bioconjugation of an Alkyne-Modified Peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the attachment of an alkyne-containing biomolecule (e.g., an RGD peptide) to the azide-functionalized surface.

Materials:

- Azide-functionalized substrate (from Protocol 1)

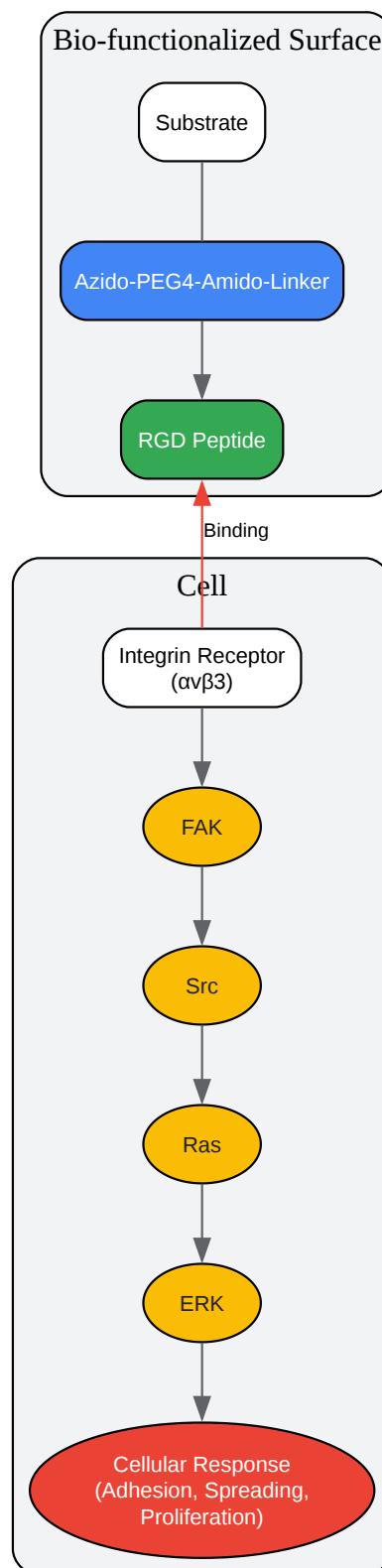

- Alkyne-modified peptide (e.g., Alkyne-CGRGDS)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Click Chemistry Reaction Buffer: PBS, pH 7.4
- Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

- Peptide Preparation: Dissolve the alkyne-modified peptide in DMSO to a stock concentration of 10 mM.
- Catalyst Solution Preparation (prepare fresh): a. Prepare a 100 mM solution of CuSO_4 in deionized water. b. Prepare a 500 mM solution of sodium ascorbate in deionized water. c. Prepare a 100 mM solution of THPTA in deionized water.
- Click Reaction: a. Prepare a 1 mM solution of the alkyne-modified peptide in the Click Chemistry Reaction Buffer. b. Immerse the azide-functionalized substrate in the peptide solution. c. To the reaction mixture, add CuSO_4 to a final concentration of 1 mM, THPTA to a final concentration of 2 mM, and sodium ascorbate to a final concentration of 5 mM. d. Incubate for 1-2 hours at room temperature with gentle agitation, protected from light.
- Final Wash: a. Remove the substrate from the reaction solution. b. Wash thoroughly three times with PBST and three times with deionized water. c. Dry the substrate under a stream of nitrogen. d. The surface is now functionalized with the desired biomolecule.

Visualizations

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for surface modification and bioconjugation.

Example Signaling Pathway: Integrin-Mediated Cell Adhesion

This diagram illustrates a simplified signaling cascade initiated by the binding of a cell's integrin receptors to an RGD peptide immobilized on the modified surface.

[Click to download full resolution via product page](#)

Caption: Integrin signaling initiated by a functionalized surface.

- To cite this document: BenchChem. [Application Notes: Surface Modification using Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605848#surface-modification-protocols-using-azido-peg4-amido-tri-carboxyethoxymethyl-methane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com